molecular formula C6H6N2OS B8379791 Dicyanoketene Dimethyl Thioacetal

Dicyanoketene Dimethyl Thioacetal

Cat. No. B8379791
M. Wt: 154.19 g/mol
InChI Key: LZYIUKQHPCXOAI-UHFFFAOYSA-N
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Patent
US05216160

Procedure details

To a sodium methylate solution of 2.3 g (0.1 mol) of sodium and 41 g of ethanol, 6.6 g (0.1 mol) of malononitrile (melted) was instilled under exclusion of moisture within 5 minutes at room temperature with stirring and then stirred for another 5 minutes at room temperature. The resultant suspension was cooled to 15° C. and, at this temperature, solutions of 7.6 g (0.1 mol) of carbon disulfide in 36 g of ethanol and 2.3 g (0.1 mol) of sodium in 41 g of ethanol were added within 60 minutes from two injection syringes operated synchronously. During the addition, a clear yellow-green solution formed, which was stirred for another 60 minutes. Then 26.5 g (0.21 mol) of dimethyl sulfate from a dropping funnel was added within 30 minutes with stirring. The temperature rose in this connection and was held at 20° C. by cooling. A yellow suspension resulted, which was stirred another 4 hours at 20° C. and then poured with stirring in 400 g of ice water. The aqueous ethanolic suspension was stirred for 2 hours more at room temperature for the decomposition of excess dimethyl sulfate,cooled to 5° C. and filtered. The filter cake was washed with a little water and dried at room temperature in a vacuum. There was a yield of 14.1 g of yellowish crystal with a content (HPLC) of 99.9 percent (83 percent of theory, relative to malononitrile.
[Compound]
Name
ice water
Quantity
400 g
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
36 g
Type
solvent
Reaction Step Three
Quantity
41 g
Type
solvent
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
dimethyl sulfate,cooled
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[Na].[C:5](#[N:9])[CH2:6][C:7]#[N:8].[C:10](=[S:12])=S.S([O:18][CH3:19])(OC)(=O)=O>C(O)C>[CH3:1][O:18][C:19]([S:12][CH3:10])=[C:6]([C:5]#[N:9])[C:7]#[N:8] |f:0.1,^1:3|

Inputs

Step One
Name
ice water
Quantity
400 g
Type
solvent
Smiles
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
41 g
Type
solvent
Smiles
C(C)O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
36 g
Type
solvent
Smiles
C(C)O
Name
Quantity
41 g
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
26.5 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
dimethyl sulfate,cooled
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 5 minutes at room temperature
Duration
5 min
ADDITION
Type
ADDITION
Details
were added within 60 minutes from two injection syringes
Duration
60 min
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
a clear yellow-green solution formed
STIRRING
Type
STIRRING
Details
which was stirred for another 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
was held at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
A yellow suspension resulted
STIRRING
Type
STIRRING
Details
which was stirred another 4 hours at 20° C.
Duration
4 h
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with a little water
CUSTOM
Type
CUSTOM
Details
dried at room temperature in a vacuum

Outcomes

Product
Name
Type
Smiles
COC(=C(C#N)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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